

# TC13172 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: TC13172

Cat. No.: B611234

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## Application Notes and Protocols: TC13172

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TC13172** is a highly potent and specific inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.<sup>[1][2]</sup> With an EC50 value of 2 nM in HT-29 cells, **TC13172** offers a valuable tool for studying the molecular mechanisms of necroptotic cell death and for exploring potential therapeutic interventions in diseases where necroptosis is implicated, such as inflammatory diseases and neurodegeneration.<sup>[1]</sup> This document provides detailed information on the solubility of **TC13172**, its mechanism of action, and experimental protocols for its use in research settings.

### Solubility

The solubility of **TC13172** in various solvents is crucial for the preparation of stock solutions and experimental working solutions. The following table summarizes the known solubility data. For optimal dissolution, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.<sup>[3]</sup>

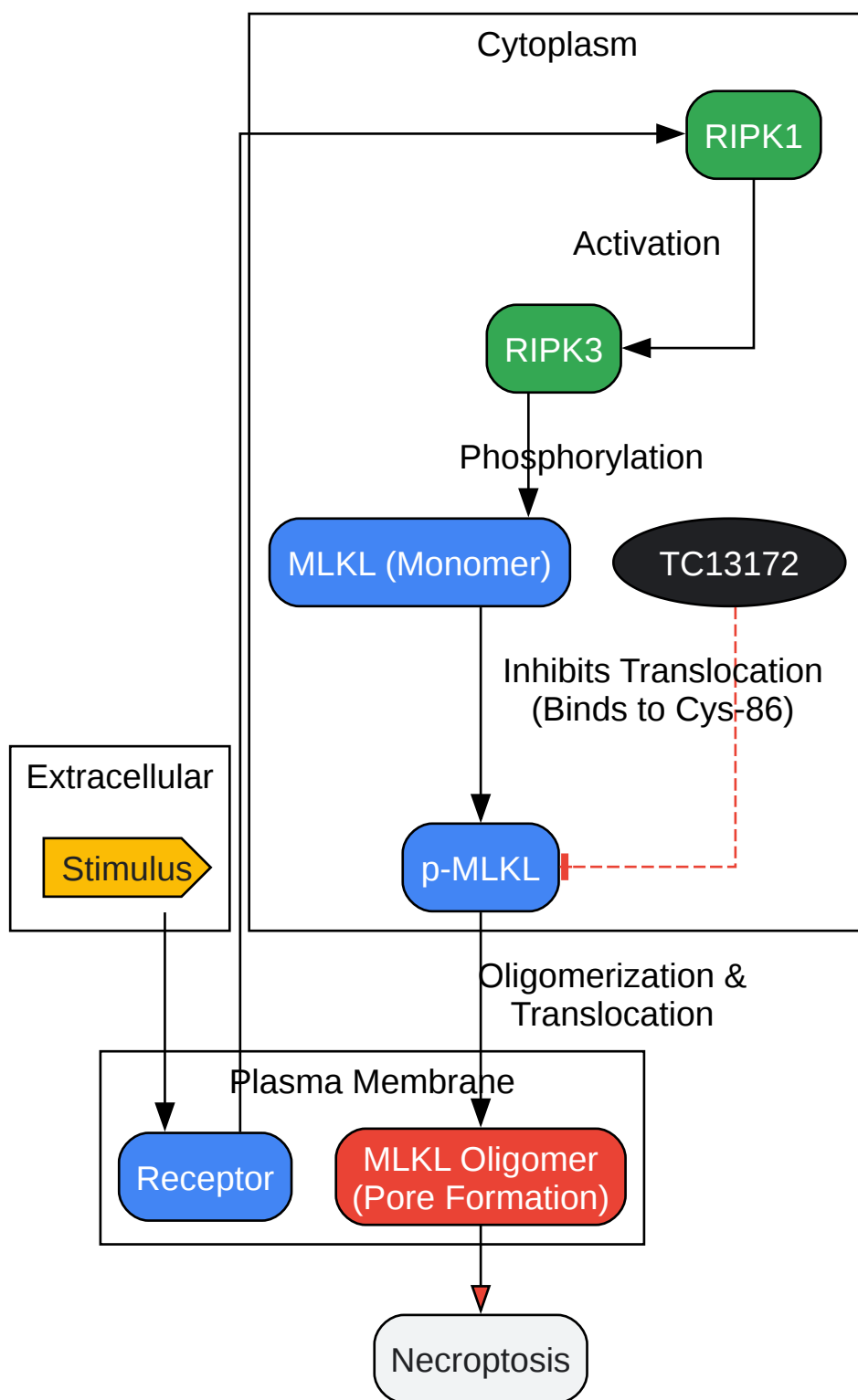
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	25	64.37	Suitable for preparing high-concentration stock solutions.[3]
Water	< 0.1	Insoluble	TC13172 is practically insoluble in aqueous solutions.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.25	≥ 5.79	A suitable vehicle for in vivo administration, yielding a clear solution.[1]
10% DMSO, 90% Corn oil	≥ 2.25	≥ 5.79	An alternative vehicle for in vivo studies.[1]

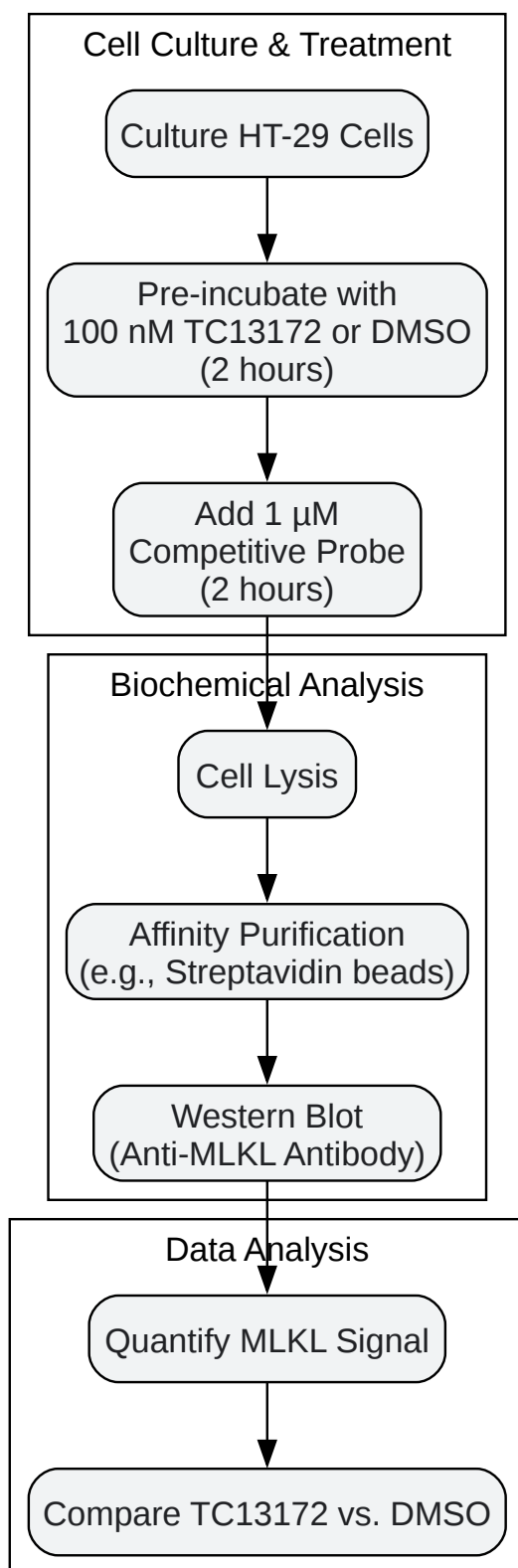
## Mechanism of Action and Signaling Pathway

**TC13172** exerts its inhibitory effect on necroptosis by directly targeting MLKL. Necroptosis is a form of programmed cell death initiated by stimuli such as tumor necrosis factor (TNF). The signaling cascade involves the activation of RIPK1 and RIPK3, which then phosphorylates MLKL.

Upon phosphorylation, MLKL undergoes a conformational change, leading to its oligomerization and subsequent translocation from the cytoplasm to the plasma membrane.[1][3] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.

**TC13172** covalently binds to Cysteine 86 (Cys-86) within the MLKL protein.[2][3] This interaction does not prevent the initial phosphorylation of MLKL by RIPK3 but effectively blocks its translocation to the plasma membrane, thereby protecting the cell from necroptotic death.[1][3] Some evidence suggests that **TC13172** locks MLKL in its monomeric state, preventing the oligomerization necessary for its function.[4]





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## References

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